2-Bromo-5-(2,2-dibromoethenyl)thiophene
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Overview
Description
2-Bromo-5-(2,2-dibromoethenyl)thiophene is a chemical compound with the molecular formula C6H3Br3S and a molecular weight of 346.87 It is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur
Preparation Methods
The synthesis of 2-Bromo-5-(2,2-dibromoethenyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 2-bromothiophene with bromine in the presence of a catalyst . The reaction conditions often include a solvent such as carbon tetrachloride or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar bromination reactions but on a larger scale with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
2-Bromo-5-(2,2-dibromoethenyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as tetrahydrofuran . Major products formed from these reactions depend on the specific reagents and conditions but can include various substituted thiophene derivatives.
Scientific Research Applications
2-Bromo-5-(2,2-dibromoethenyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology and Medicine: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2,2-dibromoethenyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
2-Bromo-5-(2,2-dibromoethenyl)thiophene can be compared with other thiophene derivatives, such as:
2-Bromo-5-iodothiophene: Similar in structure but with an iodine atom instead of a dibromoethenyl group.
5,5-Dibromo-2,25,2-terthiophene: Contains multiple thiophene rings and bromine atoms, making it more complex.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C6H3Br3S |
---|---|
Molecular Weight |
346.87 g/mol |
IUPAC Name |
2-bromo-5-(2,2-dibromoethenyl)thiophene |
InChI |
InChI=1S/C6H3Br3S/c7-5(8)3-4-1-2-6(9)10-4/h1-3H |
InChI Key |
GPZNZHWNYCNFGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C=C(Br)Br |
Origin of Product |
United States |
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